REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH2:10][CH:11]([OH:18])[CH2:12]OS(C)(=O)=O)=[CH:7][CH:6]=[CH:5][N:4]=1.[CH:19]([NH2:22])([CH3:21])[CH3:20]>C(O)(C)C>[CH:19]([NH:22][CH2:12][CH:11]([OH:18])[CH2:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1)([CH3:21])[CH3:20]
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Name
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2-methoxy-3-(3'-methanesulphonyloxy-2'-hydroxy-propoxy)-pyridine
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Quantity
|
22 g
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Type
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reactant
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Smiles
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COC1=NC=CC=C1OCC(COS(=O)(=O)C)O
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under reflux
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCC(COC=1C(=NC=CC1)OC)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |